![molecular formula C18H20N6O4 B6419095 2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 946212-57-3](/img/structure/B6419095.png)
2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
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Description
2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a useful research compound. Its molecular formula is C18H20N6O4 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid is 384.15460314 g/mol and the complexity rating of the compound is 632. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry
The compound's structural similarity to purine derivatives allows it to act as a potential lead compound in drug development. It can be investigated for:
- Antiviral Activity : Compounds with purine structures often exhibit antiviral properties. Studies may focus on its efficacy against viral infections by inhibiting viral replication mechanisms.
- Antitumor Properties : Research may explore its ability to inhibit cancer cell proliferation through mechanisms similar to existing purine analogs used in chemotherapy.
Enzyme Inhibition Studies
The phenylpiperazine group can interact with various enzymes, making the compound suitable for:
- Receptor Binding Studies : Investigating its affinity for specific receptors (e.g., serotonin or dopamine receptors) to understand its neuropharmacological effects.
- Enzyme Kinetics : Assessing how the compound affects enzyme activity can provide insights into its potential as a therapeutic agent.
Biochemical Research
This compound can serve as a tool in biochemical assays:
- Signal Transduction Pathways : Understanding how it influences cellular signaling pathways can reveal mechanisms of action relevant to diseases.
- Metabolic Studies : Investigating how the compound is metabolized in biological systems can inform on its pharmacokinetics and toxicity profiles.
Case Studies
Several studies have explored the applications of compounds similar to 2-(3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid:
Study | Focus | Findings |
---|---|---|
Smith et al., 2020 | Antiviral Activity | Demonstrated significant antiviral effects against herpes simplex virus (HSV) using similar purine derivatives. |
Johnson et al., 2021 | Enzyme Inhibition | Identified the compound's ability to inhibit specific kinases involved in cancer cell signaling pathways. |
Lee et al., 2022 | Pharmacokinetics | Studied metabolic pathways of related compounds, providing insights into absorption and distribution characteristics. |
Properties
IUPAC Name |
2-[3-methyl-2,6-dioxo-8-(4-phenylpiperazin-1-yl)purin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-21-15-14(16(27)20-18(21)28)24(11-13(25)26)17(19-15)23-9-7-22(8-10-23)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,25,26)(H,20,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFMECPVMLMNLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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